molecular formula C6H13Br2N3 B560202 (S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide CAS No. 75614-93-6

(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide

Cat. No. B560202
CAS RN: 75614-93-6
M. Wt: 286.999
InChI Key: RWHNAAABSGVRDT-XRIGFGBMSA-N
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Description

“(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide” is a chemical compound with the molecular formula C6H13Br2N3 . It has a molecular weight of 286.999. This compound is the less active enantiomer of the H3 agonist R-(-)-α-methylhistamine and is 120-fold less potent than R-(-) at H3.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed information on its reactivity, it would be necessary to refer to specialized chemical databases or literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C6H13Br2N3) and molecular weight (286.999) . Other specific properties such as boiling point, solubility, and density are not provided in the search results .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Anticancer Agents : Benzimidazoles bearing the oxadiazole nucleus, synthesized from 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanehydrazide, showed significant anticancer activity, indicating the potential of imidazole derivatives in cancer treatment (Rashid, Husain, & Mishra, 2012).

  • Nitrogen-Rich Compounds : Imidazole-based molecules were prepared for potential applications in nitrogen-rich gas generators, highlighting the versatility of imidazole compounds in various chemical applications (Srinivas, Ghule, & Muralidharan, 2014).

  • Chiral and Achiral Imines : Research on imines derived from 2-phenyl-1H-imidazole-4-carbaldehyde showed the potential of these compounds in creating stable complexes, important in chemical synthesis and potentially pharmaceutical applications (Pařík & Chlupatý, 2014).

Chemical Synthesis and Properties

  • Palladium-Catalyzed Syntheses : Studies on palladium-catalyzed oxidative aminocarbonylation-heterocyclization approaches to synthesize functionalized benzimidazoimidazoles underscore the importance of (S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide in advanced organic synthesis techniques (Veltri et al., 2018).

  • CO2 Capture : A study on the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide for CO2 capture suggests potential environmental applications, demonstrating the role of imidazole derivatives in addressing environmental challenges (Bates et al., 2002).

  • Hydrogen Bonding in Polymers : Research on hydrogen bonding in conducting polymers using derivatives of imidazole highlights the compound's significance in material science and polymer chemistry (Akpinar, Nurioglu, & Toppare, 2012).

Safety And Hazards

Safety precautions for handling this compound include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be handled under inert gas and protected from moisture . In case of inadequate ventilation, respiratory protection should be worn . If swallowed, inhaled, or in contact with eyes or clothing, or if exposure or concern arises, a POISON CENTER or doctor/physician should be immediately called .

properties

IUPAC Name

(2S)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2BrH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHNAAABSGVRDT-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CN1)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CN=CN1)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide
Reactant of Route 2
(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide
Reactant of Route 3
(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide
Reactant of Route 4
(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide
Reactant of Route 5
(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide
Reactant of Route 6
(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide

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